molecular formula C23H26ClN5O2S B1196231 Thiamine indole-3-propionate CAS No. 83661-65-8

Thiamine indole-3-propionate

Cat. No.: B1196231
CAS No.: 83661-65-8
M. Wt: 472 g/mol
InChI Key: KRXFUVUEJRVANS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Thiamine Indole-3-Propionate is a novel research compound hypothesized to synergize the essential metabolic functions of Thiamine (Vitamin B1) with the potent antioxidant properties of Indole-3-propionic acid (IPA). Thiamine is a crucial cofactor in intracellular glucose metabolism and energy production, playing a fundamental role in the proper functioning of the nervous and digestive systems . Indole-3-propionic acid (IPA) is a gut microbiota-derived metabolite of the essential amino acid tryptophan, which has gained significant research interest for its potential role in metabolic health . IPA has been shown to act as a powerful antioxidant, effectively scavenging hydroxyl radicals and inhibiting amyloid-beta fibril formation, making it a compound of interest in neuroprotective research . Studies also indicate that IPA can improve blood glucose levels, increase insulin sensitivity, inhibit hepatic lipid synthesis, and help maintain the intestinal barrier, positioning it as a promising molecule for investigating metabolic syndrome, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD) . Research into the combined molecular mechanisms of this compound may explore how the enhancement of cellular energy metabolism via thiamine intersects with IPA's pathways, which include modulating mitochondrial function in cardiomyocytes and altering cardiac contractility in ex vivo models , as well as its anti-inflammatory effects through the regulation of immune responses . This product is intended for research purposes only, strictly for use in laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

83661-65-8

Molecular Formula

C23H26ClN5O2S

Molecular Weight

472 g/mol

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl 3-(1H-indol-3-yl)propanoate;chloride

InChI

InChI=1S/C23H26N5O2S.ClH/c1-15-21(31-14-28(15)13-18-12-25-16(2)27-23(18)24)9-10-30-22(29)8-7-17-11-26-20-6-4-3-5-19(17)20;/h3-6,11-12,14,26H,7-10,13H2,1-2H3,(H2,24,25,27);1H/q+1;/p-1

InChI Key

KRXFUVUEJRVANS-UHFFFAOYSA-M

SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)CCC3=CNC4=CC=CC=C43.[Cl-]

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)CCC3=CNC4=CC=CC=C43.[Cl-]

Synonyms

thiamine indole-3-propionate
TI-3-P

Origin of Product

United States

Structural Characterization of Thiamine Indole 3 Propionate

Detailed Analysis of Intermolecular Interactions within the Thiamine (B1217682) Indole-3-Propionate Complex

Characterization of Stacking Interactions

Stacking interactions, particularly π-π stacking, are a significant feature in the structural organization of aromatic molecules. In Thiamine Indole-3-Propionate, these interactions are anticipated between the aromatic systems of the indole (B1671886) and thiamine moieties.

The indole ring of indole-3-propionate and the pyrimidine (B1678525) ring of thiamine are both aromatic systems capable of engaging in π-π stacking. This type of interaction involves the face-to-face or offset arrangement of the aromatic rings, driven by a combination of van der Waals forces, electrostatic interactions, and dispersion forces. libretexts.org The electron-rich indole ring can interact favorably with the electron-deficient pyrimidine ring, leading to a stabilizing stacking arrangement. acs.org Studies on similar systems have shown that such interactions are crucial for the conformation and stability of molecular complexes. nih.govacs.org The geometry of this stacking is likely to be in a parallel-displaced or T-shaped orientation rather than a perfectly eclipsed sandwich arrangement, as these configurations are generally more electrostatically favorable. wikipedia.org

The strength of these stacking interactions can be influenced by substituents on the rings. mdpi.com For instance, the amino group on the pyrimidine ring of thiamine can affect its electronic properties and thus the nature of the stacking with the indole ring. Computational studies on related aromatic systems have shown that vacuum stacking interactions are generally stronger for indole rings compared to simpler aromatic systems like toluene. nih.gov

Table 1: Key Aromatic Systems in this compound

Moiety Aromatic Ring System Key Features
Indole-3-propionate Indole Electron-rich bicyclic aromatic system
Thiamine Pyrimidine Nitrogen-containing heterocyclic aromatic ring
Thiamine Thiazolium Positively charged five-membered aromatic ring

The thiazolium ring of thiamine, while aromatic, is less likely to participate in conventional π-π stacking interactions with the indole ring in the same manner as the pyrimidine ring. The permanent positive charge on the thiazolium ring introduces strong electrostatic repulsive forces that would destabilize a face-to-face stacking arrangement with the electron-rich π-system of the indole ring.

However, other forms of non-covalent interactions involving the thiazolium ring are possible. For instance, cation-π interactions, where the positively charged thiazolium ring interacts with the electron-rich face of the indole ring, could be a stabilizing factor. Additionally, the sulfur atom in the thiazolium ring can participate in unique non-covalent interactions. nih.gov The primary stabilizing interactions for the thiazolium ring are more likely to involve hydrogen bonding and ion-dipole interactions with other parts of the molecule or with solvent molecules. nih.govrsc.org

Nature of Stabilizing Forces in this compound Interactions

Beyond stacking, a concert of other non-covalent forces contributes to the structural stability of this compound.

Charge-transfer interactions are anticipated between the electron-donating indole ring and the electron-accepting pyrimidine and thiazolium rings of thiamine. The indole nucleus is a well-known electron donor. nih.govbohrium.com The pyrimidine ring, particularly due to its nitrogen atoms, can act as a π-acceptor. researchgate.net This donor-acceptor relationship can lead to the formation of a charge-transfer complex, where there is a partial transfer of electron density from the indole to the pyrimidine ring, resulting in a stabilizing interaction. acs.orgacs.org Such interactions are often characterized by the appearance of a new absorption band in the UV-Vis spectrum.

Hydrogen bonding is expected to be a dominant force in the structural organization of this compound. Both molecules contain multiple hydrogen bond donors and acceptors.

Thiamine: The amino group on the pyrimidine ring and the hydroxyl group on the hydroxyethyl (B10761427) side chain of the thiazolium ring are potent hydrogen bond donors. cornell.edunih.gov The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors. cornell.edu

Indole-3-propionate: The carboxylic acid group of indole-3-propionic acid is a strong hydrogen bond donor (from the hydroxyl group) and acceptor (from the carbonyl oxygen). guidetopharmacology.org The nitrogen atom in the indole ring can also act as a hydrogen bond donor. mdpi.com

Table 2: Potential Hydrogen Bond Donors and Acceptors in this compound

Molecule Hydrogen Bond Donors Hydrogen Bond Acceptors
Thiamine -NH₂ on pyrimidine ring, -OH on thiazolium side chain N atoms in pyrimidine ring, O atom on thiazolium side chain
Indole-3-propionate -COOH (hydroxyl group), -NH of indole ring -COOH (carbonyl oxygen)

Spectroscopic Approaches to this compound Structure and Dynamics (Hypothetical, standard for such studies)

Spectroscopic methods provide a window into the molecular world, allowing for the detailed examination of atomic-level connectivity, conformation, and vibrational modes. For this compound, a combination of Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (Infrared and Raman) would be indispensable for a thorough structural analysis.

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution, providing insights into the connectivity of atoms and their spatial relationships. For a hypothetical analysis of this compound, both ¹H and ¹³C NMR would be crucial.

In a hypothetical ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the protons of the thiamine and indole-3-propionate moieties. The chemical shifts of these protons would be influenced by their local electronic environments. For instance, the aromatic protons of the indole ring would likely appear in the downfield region (around 7.0-8.0 ppm), while the protons of the propionate (B1217596) linker would be found in the more upfield region. chemicalbook.com The protons on the pyrimidine and thiazole (B1198619) rings of the thiamine component would also exhibit characteristic chemical shifts. chemicalbook.comresearchgate.net

Similarly, a ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon of the propionate group would be expected to have a characteristic downfield chemical shift. nih.gov The carbon atoms of the aromatic rings would also resonate at specific frequencies, providing a fingerprint of the carbon framework. nih.gov

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in establishing the connectivity between protons and carbons, respectively. These experiments would allow for the unambiguous assignment of all NMR signals, confirming the covalent linkage between the thiamine and indole-3-propionate components.

Hypothetical ¹H NMR Data for this compound

Proton Hypothetical Chemical Shift (ppm) Multiplicity Notes
Indole N-H10.9singlet
Indole aromatic CH7.0 - 7.8multipletMultiple signals for the different aromatic protons.
Thiamine pyrimidine CH8.5singlet
Thiamine thiazole CH9.8singlet
Thiamine methylene (B1212753) bridge5.5singlet
Propionate CH₂2.8 - 3.2multipletTwo methylene groups with distinct chemical shifts.
Thiamine methyl2.5singlet

Hypothetical ¹³C NMR Data for this compound

Carbon Hypothetical Chemical Shift (ppm) Notes
Propionate C=O173.0
Indole aromatic C110.0 - 138.0Multiple signals for the different aromatic carbons.
Thiamine pyrimidine C145.0 - 165.0
Thiamine thiazole C140.0 - 155.0
Thiamine methylene bridge C50.0
Propionate CH₂25.0 - 35.0Two distinct signals.
Thiamine methyl C12.0

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a unique "fingerprint" of a molecule based on the vibrations of its chemical bonds. These methods are highly sensitive to the functional groups present in a molecule.

In the hypothetical IR spectrum of this compound, one would expect to observe characteristic absorption bands for the various functional groups. A strong absorption band around 1730 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the propionate ester or amide linkage. The N-H stretching vibration of the indole ring would likely appear as a sharp peak around 3400 cm⁻¹. The spectrum would also feature bands corresponding to the C-H stretching of the aromatic and aliphatic portions of the molecule, as well as complex vibrations from the pyrimidine and thiazole rings in the fingerprint region (below 1500 cm⁻¹). researchgate.netchemicalbook.comdocbrown.info

Raman spectroscopy would provide complementary information. The aromatic rings of both the indole and thiamine moieties would be expected to give rise to strong Raman scattering signals, aiding in their identification. researchgate.net The C=C and C=N stretching vibrations within these rings would be particularly prominent. researchgate.net The C-S bond of the thiazole ring would also have a characteristic Raman signal. By comparing the IR and Raman spectra, a more complete picture of the vibrational modes of this compound can be obtained, as some vibrations may be more active in one technique than the other.

Hypothetical Vibrational Spectroscopy Data for this compound

Vibrational Mode Hypothetical IR Frequency (cm⁻¹) Hypothetical Raman Frequency (cm⁻¹) Assignment
N-H stretch3400WeakIndole N-H
Aromatic C-H stretch3100-30003100-3000Indole and Pyrimidine rings
Aliphatic C-H stretch2980-28502980-2850Propionate and Thiamine side chains
C=O stretch17301730Propionate carbonyl
Aromatic C=C/C=N stretch1650-14501650-1450Indole, Pyrimidine, and Thiazole rings
N-H bend1550WeakIndole N-H
C-N stretch13501350Various C-N bonds
C-O stretch1250WeakPropionate ester linkage
C-S stretch700700Thiazole ring

Thiamine Indole 3 Propionate As a Mechanistic Model for Thiamine Pyrophosphate Dependent Enzymes

Modeling Thiamine (B1217682) Coenzyme-Tryptophan Residue Interactions at Enzyme Active Sites

The active sites of many TPP-dependent enzymes are not merely composed of the coenzyme and substrate but involve critical interactions with amino acid residues. Among these, tryptophan has been identified as a key player in the binding and function of the thiamine coenzyme. nih.gov The thiamine indole-3-propionate model is instrumental in dissecting this specific interaction.

The binding of TPP into the active site of enzymes like the pyruvate (B1213749) dehydrogenase (E1) component is a highly specific process. nih.gov The this compound model effectively mimics this environment by representing the crucial interaction between the thiamine coenzyme and conserved tryptophan residues. nih.gov Studies on enzymes such as mammalian and pigeon breast muscle pyruvate dehydrogenase have shown that tryptophan residues are located within the TPP-binding site. nih.govnih.gov

Fluorescence and circular dichroism spectroscopy studies have demonstrated a direct interaction between TPP and these tryptophan residues. nih.gov The indole (B1671886) ring of tryptophan, a feature represented in the model compound, is believed to engage in stacking interactions with the thiazolium or pyrimidine (B1678525) ring of the thiamine coenzyme, contributing to the precise orientation and stability of the cofactor within the active site. acs.orgnih.gov This mimicry allows for a focused investigation of the forces and geometries that govern coenzyme binding.

Table 1: Evidence for Tryptophan-Thiamine Pyrophosphate Interaction in Enzyme Active Sites
Enzyme StudiedMethodologyKey FindingReference
Mammalian Pyruvate Dehydrogenase (E1)N-bromosuccinimide Modification, Fluorescence Spectroscopy, Circular DichroismModification of tryptophan residues leads to enzyme inactivation, which is prevented by TPP, indicating tryptophan is at the active site. TPP binding alters the fluorescence and CD spectra of tryptophan. nih.gov
Pigeon Breast Muscle Pyruvate DehydrogenaseN-bromosuccinimide ModificationModification of two tryptophan residues per protein mole leads to complete enzyme inactivation and prevents the formation of a charge-transfer complex with TPP. nih.gov
Thiamin Transporter (ThiT)Phylogenetic Analysis, Structural ComparisonA conserved tryptophan residue (Trp133) is part of a key motif involved in stabilizing the pyrimidine moiety of thiamine. acs.org

The insights gained from the this compound model extend beyond simple binding. The interaction with tryptophan is crucial for catalysis. Chemical modification of tryptophan residues in pyruvate dehydrogenase not only abolishes TPP binding but also results in complete loss of enzymatic activity. nih.govnih.gov This suggests the indole moiety does more than just anchor the coenzyme.

The tryptophan residue may help maintain the optimal conformation of TPP for catalysis, particularly the V-conformation where the two rings of thiamine are brought into close proximity. This conformation is essential for the deprotonation of the C2 carbon on the thiazolium ring to form the reactive ylide, which is the first step in most TPP-dependent reactions. researchgate.netnih.gov The indole ring, by creating a specific hydrophobic microenvironment, can facilitate this critical step. Furthermore, the interaction may stabilize the highly reactive carbanion/enamine intermediates that are central to the catalytic mechanism of these enzymes. researchgate.netlibretexts.org

Insights into Catalytic Mechanisms of Thiamine Pyrophosphate (TPP)-Dependent Enzymes

TPP-dependent enzymes catalyze a variety of crucial metabolic reactions, primarily involving the cleavage and formation of carbon-carbon bonds adjacent to a carbonyl group. researchgate.netwikipedia.org The this compound model provides a lens through which to examine these intricate chemical transformations.

The decarboxylation of α-keto acids like pyruvate is a hallmark reaction of TPP-dependent enzymes, such as pyruvate decarboxylase. nih.gov The process begins with the nucleophilic attack of the TPP ylide on the carbonyl carbon of pyruvate. researchgate.net The resulting adduct then undergoes decarboxylation, releasing CO2 and forming the key C2α-carbanion/enamine intermediate. researchgate.net

The indole-3-propionate portion of the model compound is structurally related to indole-3-pyruvic acid, a substrate for certain TPP-dependent decarboxylases like Aro10 in Saccharomyces cerevisiae. nih.govnih.gov This highlights how the model can be used to understand the substrate specificity and the subsequent electronic rearrangements that lead to decarboxylation. The model helps to rationalize how the enzyme active site, with its key tryptophan residues, accommodates and orients α-keto acid substrates for efficient catalysis.

TPP is a versatile cofactor that also mediates carboligation (carbon-carbon bond formation) and lyase-type (carbon-carbon bond cleavage) reactions. researchgate.netmdpi.comnih.gov Enzymes like transketolase and benzaldehyde (B42025) lyase utilize the same TPP-derived enamine intermediate, but instead of protonating it to release an aldehyde, they use it as a nucleophile to attack another substrate (an aldehyde), forming a new C-C bond. mdpi.comnih.gov

The this compound model, by representing the stable cofactor-tryptophan complex, provides a framework for understanding how the reactive enamine intermediate is stabilized and positioned for these subsequent steps. The fixed orientation imposed by the interaction with the indole ring may prevent premature protonation and facilitate the approach of the second substrate, thereby channeling the reaction towards carboligation rather than simple decarboxylation. This controlled reactivity is fundamental to the synthetic capabilities of enzymes like pyruvate dehydrogenase E1 subunit, which can be harnessed for biocatalytic production of chiral α-hydroxyketones. mdpi.com

The reactions catalyzed by TPP-dependent enzymes are fundamental examples of C-C bond formation and cleavage in biology. nih.govnih.gov The mechanism, which involves a biological "Umpolung" or reversal of polarity of the carbonyl carbon, is a central theme in biochemistry. mdpi.com The this compound model helps to illustrate the key chemical principles that enable this transformation.

The model underscores how the enzyme environment, particularly the interaction between the cofactor and the indole ring of a tryptophan residue, is critical for stabilizing the key carbanion intermediate. This stabilization lowers the activation energy for both the cleavage of the initial C-C bond (e.g., in decarboxylation) and the formation of a new C-C bond (e.g., in carboligation). libretexts.org This principle has broad implications for understanding metabolic pathways and for the design of synthetic biocatalysts that can perform complex chemical transformations. nih.govmdpi.com

Conformational Requirements for Thiamine Coenzyme Functionality

The catalytic efficacy of thiamine pyrophosphate (TPP), the biologically active form of vitamin B1, is intrinsically linked to its specific three-dimensional arrangement when bound to an enzyme. This conformational specificity ensures the precise orientation of the cofactor's reactive components, facilitating the complex chemical transformations central to the metabolism of carbohydrates and amino acids.

Within the active sites of TPP-dependent enzymes, the coenzyme adopts a distinct "V" conformation. This spatial arrangement is characterized by the folding of the molecule, which brings the two heterocyclic ring systems—the pyrimidine and the thiazolium rings—into close proximity. This conformation is rarely observed in free thiamine in solution, indicating that the enzyme environment plays a critical role in inducing this catalytically competent state.

The significance of the V-conformation is multifaceted and crucial for catalysis. Primarily, it positions the 4'-amino group of the pyrimidine ring adjacent to the C2 atom of the thiazolium ring. This proximity is essential for the deprotonation of the C2 carbon, a pivotal step in the formation of the reactive ylide, which is the catalytically active species of TPP. The 4'-aminopyrimidine ring, in this conformation, acts as an intramolecular base, abstracting a proton from the C2 position. This process is often assisted by a conserved glutamate (B1630785) residue in the enzyme's active site, which interacts with the N1' of the pyrimidine ring.

The V-conformation is a high-energy state for the free coenzyme, and the enzyme stabilizes this conformation through a network of interactions, including hydrogen bonds and coordination with a divalent metal ion (typically Mg²⁺). This stabilization effectively lowers the activation energy for the formation of the reactive ylide.

Table 1: Key Dihedral Angles Defining the Conformation of Thiamine Pyrophosphate
ConformationDihedral Angle (φT)Dihedral Angle (φP)Catalytic Competence
V-Conformation (Enzyme-Bound) ~ +/- 90-120°~ +/- 90-120°High
F-Conformation (Free in Solution) ~ 180°~ 180°Low

Note: Dihedral angles are simplified representations of the relative orientations of the pyrimidine and thiazolium rings.

The underlying principle is that intramolecular stacking or charge-transfer interactions between the electron-rich indole ring and the electron-deficient thiazolium ring of thiamine can favor a folded conformation. This intramolecular association is hypothesized to mimic the steric and electronic environment of the enzyme's active site, which often contains aromatic amino acid residues. These interactions can constrain the rotational freedom of the bonds linking the pyrimidine and thiazolium rings, thereby promoting a V-like conformation.

Spectroscopic studies, particularly Nuclear Magnetic Resonance (NMR), are pivotal in elucidating the solution conformation of such model compounds. By analyzing chemical shifts and through-space interactions (Nuclear Overhauser Effects), it is possible to determine the proximity of the indole and thiamine moieties. In a folded conformation, specific protons on the indole ring would be shielded by the aromatic currents of the thiamine rings, leading to upfield shifts in their NMR signals, and vice versa.

Table 2: Hypothetical NMR Chemical Shift Changes in this compound Indicating a Folded Conformation
ProtonExtended Conformation (ppm)Folded (V-like) Conformation (ppm)Δδ (ppm)Inferred Interaction
Indole H2 7.87.5-0.3Shielding by thiazolium ring
Thiazolium C2-H 9.59.2-0.3Shielding by indole ring
Pyrimidine CH₃ 2.52.4-0.1Minor shielding effect

Note: These are illustrative values to demonstrate the expected trends in chemical shifts upon folding.

By studying this compound, researchers can gain insights into the energetic favorability of the V-conformation and the nature of the non-covalent forces that contribute to its stability. This model system allows for the isolation and characterization of the conformational effects induced by an intramolecular aromatic interaction, providing a clearer understanding of how TPP-dependent enzymes utilize their architecture to harness the full catalytic potential of the thiamine coenzyme.

Computational and Theoretical Studies of Thiamine Indole 3 Propionate Analogues

Molecular Dynamics (MD) Simulations of Thiamine (B1217682) Indole-3-Propionate in Solvated Environments

While quantum chemical calculations provide static pictures of molecular interactions, Molecular Dynamics (MD) simulations allow for the study of the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes, solvent effects, and the dynamics of intermolecular association and dissociation.

MD simulations are ideally suited to explore the stability and dynamics of the stacked thiamine indole-3-propionate complex. A simulation would typically start with the two molecules placed in a stacked orientation within a simulation box filled with water molecules. Over the course of nanoseconds to microseconds of simulation time, the trajectory would be analyzed to assess the stability of the stacked arrangement.

Key analyses would include calculating the root-mean-square deviation (RMSD) to monitor conformational stability, the distance and angle between the centers of mass of the aromatic rings to quantify stacking geometry, and the number of intermolecular hydrogen bonds. Such simulations could reveal whether the complex remains stably stacked, undergoes conformational rearrangements, or dissociates over time, providing a dynamic view of the interaction.

The surrounding solvent plays a critical role in mediating intermolecular interactions. MD simulations can be used to investigate how different solvent environments affect the stability of the this compound complex. By running parallel simulations in various solvents (e.g., water, methanol, dimethyl sulfoxide), one can assess the solvent's influence on the hydrophobic and electrostatic components of the interaction.

The potential of mean force (PMF) is a powerful analytical tool that can be calculated from MD simulations to determine the free energy profile of the association/dissociation process in different solvents. This provides a quantitative measure of the stability of the complex in each environment. The results would indicate whether polar or non-polar solvents are more conducive to the formation and stability of the stacked complex.

Table 3: Illustrative Summary of Solvent Effects on Stacking Stability from MD Simulations (Note: The following data is hypothetical and for illustrative purposes only.)

SolventDielectric ConstantAverage Stacking Distance (Å)Dissociation Constant (Kd) from PMF (mM)
Water78.43.815.2
Methanol32.73.68.5
Dimethyl Sulfoxide (DMSO)46.73.711.3
Chloroform4.83.41.2

Docking and Molecular Modeling Studies to Predict Binding Affinities with Protein Motifs

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery and in understanding the molecular basis of biological function.

For this compound, docking studies could be performed to predict its binding affinity to proteins that are known to interact with thiamine or its derivatives. A key target would be enzymes that use thiamine pyrophosphate as a cofactor. The goal would be to determine if the indole-3-propionate moiety enhances or modifies the binding to the protein's active site. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and uses a scoring function to estimate the binding affinity for each pose. The top-ranked poses provide hypotheses about the binding mode, which can guide further experimental investigation.

Table 4: Illustrative Docking Scores of Thiamine Derivatives against a Hypothetical Thiamine-Binding Protein (Note: The following data is hypothetical and for illustrative purposes only. Lower scores typically indicate better binding affinity.)

LigandDocking Score (kcal/mol)Predicted Interacting ResiduesPredicted Interaction Type
Thiamine-7.5Tyr189, Gly136, Asn162Hydrogen Bonding, Pi-Cation
Thiamine Monophosphate-8.2Tyr189, Ser137, Asn162Hydrogen Bonding, Electrostatic
This compound-9.1Tyr189, Trp210, Asn162Hydrogen Bonding, Pi-Pi Stacking, Pi-Cation

Comparative Analysis and Broader Implications for Enzyme Research

Comparison of Thiamine (B1217682) Indole-3-Propionate with Other Thiamine Coenzyme Models and Derivatives

Thiamine derivatives are modified forms of thiamine (Vitamin B1) designed to study enzyme function or improve bioavailability. Thiamine Indole-3-Propionate, a hypothetical ester, can be compared with well-known derivatives to highlight its unique structural features. The most important natural derivative is Thiamine Pyrophosphate (TPP), the primary active coenzyme form. nih.gov Synthetic analogs like Oxythiamine, which features a modified pyrimidine (B1678525) ring, act as competitive inhibitors and are used to induce thiamine deficiency for research purposes. researchgate.netchemrxiv.org Other analogs, such as those with a triazole ring replacing the thiazole (B1198619) ring, have been developed to be membrane-permeable and inhibit multiple TPP-dependent enzymes. chemrxiv.orgacs.orgnih.gov

Unlike TPP, which has a highly charged pyrophosphate group, or triazole-based analogs designed for broad inhibition, this compound would possess a large, hydrophobic indole (B1671886) group. This positions it as a distinct research tool. Its indole moiety, derived from the tryptophan metabolite Indole-3-propionic acid, is known for its antioxidant properties. wikipedia.org The comparison with other models reveals a strategic design choice: fusing the essential thiamine scaffold with a functional group known to participate in different biological interactions, such as π-π stacking and hydrophobic interactions. unimi.it

Table 1: Comparison of Thiamine Derivatives
CompoundAttached Group (at hydroxyethyl (B10761427) position)Key Structural FeaturePrimary Role/Interest
This compound (Theoretical)Indole-3-propionateBulky, aromatic, hydrophobic indole moiety.Model for studying hydrophobic and stacking interactions in the coenzyme binding site.
Thiamine Pyrophosphate (TPP)PyrophosphateDianionic phosphate (B84403) chain; essential for binding divalent metal ions (e.g., Mg²⁺). researchgate.netThe primary biologically active coenzyme form of thiamine. nih.govwardelab.com
Oxythiamine(Structure has a modified pyrimidine ring)Hydroxyl group replaces the amino group on the pyrimidine ring. researchgate.netAntimetabolite used to competitively inhibit TPP-dependent enzymes. researchgate.netasm.org
Triazole-based AnaloguesVaries (e.g., hydroxamate or dicarboxylate)Triazole ring replaces the thiazole ring; designed to be uncharged and membrane-permeable. chemrxiv.orgnih.govBroad-spectrum inhibitors for studying the effects of thiamine deficiency in cellular models. nih.gov

Structural Homologies and Differences with Naturally Occurring Thiamine Esters (e.g., Thiamine Pyrophosphate)

The primary naturally occurring and biologically active ester of thiamine is Thiamine Pyrophosphate (TPP), also known as thiamine diphosphate (B83284) (TDP). nih.govebi.ac.uk Structurally, thiamine consists of a pyrimidine ring linked by a methylene (B1212753) bridge to a thiazole ring, which has a hydroxyethyl side chain. wardelab.com In TPP, this side chain is esterified with a pyrophosphate group. mdpi.com

This compound shares the core thiamine structure but diverges significantly at the side chain. Instead of the flexible, highly-negative pyrophosphate group, it features the bulky, largely uncharged, and rigid indole-3-propionate moiety.

Key Structural Differences:

Charge: TPP is strongly anionic due to its pyrophosphate group, an attribute crucial for its interaction with a divalent metal ion (Mg²⁺) and conserved residues within the enzyme's active site. researchgate.net this compound would be neutral, fundamentally altering its potential electrostatic interactions.

Size and Shape: The pyrophosphate group of TPP is a flexible chain. In contrast, the indole-3-propionate group is a rigid, planar aromatic system, which would impose different steric constraints within a binding pocket.

Chemical Properties: The pyrophosphate group is a good leaving group and is critical for the chemical reactivity of TPP in certain enzymatic contexts. The indole group introduces significant hydrophobicity and the potential for different types of non-covalent interactions. unimi.it

Table 2: Structural Comparison of this compound vs. Thiamine Pyrophosphate
Structural ComponentThis compound (Theoretical)Thiamine Pyrophosphate (TPP)
Core StructurePyrimidine ring linked to a thiazole ring.Pyrimidine ring linked to a thiazole ring. wardelab.com
Side Chain MoietyIndole-3-propionate group.Pyrophosphate (diphosphate) group. mdpi.com
Charge at Physiological pHNeutral (or near-neutral).Dianionic (-2). researchgate.net
Size/Shape of Side ChainBulky, rigid, planar aromatic system.Flexible, linear phosphate chain.
Potential InteractionsHydrophobic, π-π stacking, potential for H-bond via indole N-H. unimi.itIonic bonds with Mg²⁺ and basic amino acid residues, hydrogen bonding. researchgate.net

Relevance of Indole-Containing Residues in Other Enzyme-Ligand Interactions

The indole ring, the defining feature of the amino acid tryptophan, is a crucial component in numerous biological recognition events. rsc.orgnih.gov Its presence in the theoretical this compound makes it a valuable model for studying these interactions. In proteins, tryptophan residues often function as anchors within active sites or at protein-protein interfaces.

The indole moiety can participate in several key non-covalent interactions:

Hydrophobic Interactions: The large, nonpolar surface of the indole ring readily interacts with hydrophobic pockets in enzymes, displacing water and contributing favorably to the binding energy.

π-π Stacking: The aromatic nature of the indole ring allows it to stack with other aromatic residues like phenylalanine, tyrosine, or even other tryptophans. This type of interaction is critical for the structure and stability of many protein-ligand complexes. unimi.it

Hydrogen Bonding: The nitrogen atom in the indole ring can act as a hydrogen bond donor, forming specific interactions with backbone carbonyls or acidic side chains of amino acids in the enzyme's active site. unimi.itresearchgate.net

Cation-π Interactions: The electron-rich face of the indole ring can form stabilizing interactions with cationic groups, such as the side chains of lysine (B10760008) or arginine, or metal ions. researchgate.net

By incorporating an indole group onto the thiamine scaffold, this compound could theoretically probe whether a thiamine-binding site can accommodate or is sensitive to these types of interactions, which are fundamentally different from those mediated by the natural pyrophosphate group.

Contribution of this compound Studies to General Principles of Molecular Recognition in Biology

The study of synthetic analogs like this compound contributes significantly to our understanding of molecular recognition—the basis of specificity in biological systems. up.ac.za While this specific compound may not be a natural substrate or a therapeutic drug, its value lies in its ability to ask precise questions about enzyme-coenzyme interactions.

Probing Binding Site Plasticity: By attempting to fit the bulky indole group into a pocket evolved to bind a flexible phosphate chain, researchers can assess the steric tolerance and plasticity of the thiamine-binding domain.

Dissecting Binding Energy Contributions: It allows for the separation of binding contributions. The natural TPP coenzyme relies heavily on electrostatic interactions. researchgate.net Replacing the pyrophosphate with an indole-propionate group would test the importance of these ionic bonds versus potential gains from hydrophobic and π-stacking interactions. This helps quantify the energetic role of different forces in the binding event.

Informing Drug Design: Understanding how thiamine-binding enzymes respond to such a drastically different moiety can inform the design of novel inhibitors. rsc.org If an enzyme's active site shows an unexpected tolerance for the indole group, this could be exploited to design highly specific, non-competitive inhibitors that anchor into adjacent hydrophobic regions.

Validating the Pharmacophore Model: The use of diverse analogs helps refine the "pharmacophore" model for a class of enzymes—the essential set of features a molecule must have to be recognized. Studies with this compound would clarify whether the key recognition elements are confined to the pyrimidine and thiazole rings or if the nature of the side chain is equally critical for initial binding.

In essence, the theoretical analysis of this compound serves as a thought experiment in chemical biology, illustrating how custom-designed molecules can illuminate the fundamental rules governing how proteins recognize and bind their specific partners.

Q & A

Q. What analytical methods are validated for quantifying thiamine derivatives like TIP in biological matrices?

Methodological approaches include high-performance liquid chromatography (HPLC) paired with fluorescence detection for sensitivity, microbiological assays for bioavailability studies, and mass spectrometry for structural confirmation . For TIP, modifications of these methods (e.g., optimizing extraction protocols to account for its indole moiety) are critical to avoid interference from endogenous compounds. Stability testing under varying pH and temperature conditions is recommended to ensure assay reliability .

Q. How is thiamine deficiency experimentally induced to study TIP’s therapeutic potential?

Rodent models use pyrithiamine (a thiamine antagonist) combined with a thiamine-deficient diet to mimic deficiency states. Key parameters include:

  • Pyrithiamine dosage (e.g., 5 µg/10 g body weight in mice) .
  • Monitoring biomarkers like erythrocyte transketolase activity or tissue thiamine diphosphate (TDP) levels .
  • Ethanol co-administration in models of alcohol-related deficiency to study TIP’s neuroprotective effects .

Advanced Research Questions

Q. How do discrepancies between biochemical deficiency and clinical presentation complicate TIP research?

Up to 45% of infants in deficiency-prone regions exhibit biochemical markers (e.g., low TDP) without overt symptoms, while others develop severe pathologies like beriberi . Methodological strategies to address this include:

  • Stratifying cohorts by confounding factors (e.g., infection status, concurrent malnutrition) .
  • Longitudinal designs to track symptom emergence in asymptomatically deficient populations .
  • Multi-omics approaches to identify genetic or metabolic modifiers of deficiency severity .

Q. What experimental models best capture TIP’s role in glucose metabolism and diabetic complications?

  • In vitro : Pancreatic β-cell lines treated with high glucose + TIP to assess insulin secretion via thiamine transporter (SLC19A2/3) modulation .
  • In vivo : Streptozotocin-induced diabetic rodents supplemented with TIP, with endpoints including:
  • Tissue TDP levels (via HPLC) .
  • Advanced glycation end-product (AGE) quantification to evaluate anti-glycation effects .
    • Mechanistic focus : Hyperglycemia’s impact on thiamine pyrophosphokinase activity, which may limit TIP’s intracellular activation .

Q. How do methodological inconsistencies in thiamine assays affect cross-study comparisons?

  • Dietary studies : Natural-ingredient vs. purified diets exhibit variable thiamine retention, requiring post-hoc validation (e.g., manufacturer reanalysis) to confirm baseline levels .
  • Biomarker selection : Plasma thiamine poorly correlates with intracellular TDP, necessitating tissue-specific assays .
  • Temporal factors : Thiamine degradation in stored samples mandates strict freeze-thaw protocols .

Q. What are the unresolved challenges in translating TIP’s preclinical neuroprotective effects to clinical trials?

  • Dosing ambiguity : Preclinical models use supraphysiological doses (e.g., 500 mg/kg in mice), raising concerns about human translatability .
  • Blood-brain barrier (BBB) penetration : TIP’s bioavailability may require co-administration with enhancers (e.g., magnesium, which stabilizes thiamine transporters) .
  • Confounding in alcohol-use disorders : Ethanol disrupts thiamine absorption, complicating dose-response studies in Wernicke-Korsakoff syndrome models .

Data Contradiction Analysis

Q. Why do clinical trials of thiamine supplementation show mixed results in diabetic complications?

  • Population heterogeneity : Studies often conflate type 1 and type 2 diabetes, which differ in thiamine transporter expression .
  • Endpoint variability : Trials measuring "soft" endpoints (e.g., symptom scores) vs. "hard" endpoints (e.g., glomerular filtration rate) yield inconsistent outcomes .
  • Nutrient interactions : Concurrent deficiencies (e.g., magnesium) may blunt TIP’s efficacy, necessitating combinatorial study designs .

Key Research Gaps

  • Standardized protocols for TIP quantification in complex matrices (e.g., cerebrospinal fluid) .
  • Mechanistic studies on TIP’s interaction with other B-vitamins in co-deficiency states .
  • Development of non-invasive biomarkers (e.g., optical sensors) for real-time thiamine status monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.